molecular formula C7H7FIN B2537735 2-Fluoro-6-iodo-4-methylaniline CAS No. 217314-44-8

2-Fluoro-6-iodo-4-methylaniline

Cat. No. B2537735
Key on ui cas rn: 217314-44-8
M. Wt: 251.043
InChI Key: WAGLGQXOHWSQOD-UHFFFAOYSA-N
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Patent
US08481566B2

Procedure details

A solution of 2-fluoro-4-methylaniline (1.0 g, 8 mmol) (bought from Avocado, Lancaster or Aldrich) in glacial acetic acid (10 ml) was treated with sodium acetate trihydrate (2.2 g, 16 mmol) then iodine monochloride (1.3 g). After 30 min at room temperature aqueous sodium bicarbonate/sodium sulfite and diethyl ether were added, and the organic phase was dried (MgSO4), evaporated and chromatographed on silica eluting with 0 to 30% ethyl acetate in hexane to give the title compound, 370 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
sodium bicarbonate sodium sulfite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH2:4].O.O.O.C([O-])(=O)C.[Na+].[I:18]Cl.C(=O)(O)[O-].[Na+].S([O-])([O-])=O.[Na+].[Na+]>C(O)(=O)C.C(OCC)C>[F:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([I:18])[C:3]=1[NH2:4] |f:1.2.3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)C
Name
Quantity
2.2 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
ICl
Step Three
Name
sodium bicarbonate sodium sulfite
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+].S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica eluting with 0 to 30% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C(=CC(=C1)C)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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